1,3,5-Trichloro-2-(propan-2-yloxy)benzene
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Overview
Description
1,3,5-Trichloro-2-(propan-2-yloxy)benzene is an organochlorine compound with the molecular formula C9H5Cl3O. This compound is characterized by the presence of three chlorine atoms and a propan-2-yloxy group attached to a benzene ring. It is a halogenated benzene derivative, which makes it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trichloro-2-(propan-2-yloxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3,5-trichlorobenzene with propan-2-ol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination of benzene followed by etherification with propan-2-ol. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trichloro-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The propan-2-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or convert the propan-2-yloxy group to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of dechlorinated products or alcohols.
Scientific Research Applications
1,3,5-Trichloro-2-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,3,5-Trichloro-2-(propan-2-yloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The chlorine atoms and the propan-2-yloxy group play crucial roles in its binding affinity and reactivity with target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trichlorobenzene: Lacks the propan-2-yloxy group and has different reactivity and applications.
1,2,4-Trichlorobenzene: Another isomer with different substitution patterns and properties.
1,3,5-Trichloro-2-(prop-2-yn-1-yloxy)benzene: Similar structure but with a prop-2-yn-1-yloxy group instead of propan-2-yloxy.
Uniqueness
1,3,5-Trichloro-2-(propan-2-yloxy)benzene is unique due to its specific substitution pattern and the presence of the propan-2-yloxy group. This gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,3,5-trichloro-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHLOECEBHAJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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